molecular formula C11H8F2OS B7872238 (3,4-Difluorophenyl)(thiophen-3-yl)methanol

(3,4-Difluorophenyl)(thiophen-3-yl)methanol

Cat. No.: B7872238
M. Wt: 226.24 g/mol
InChI Key: VIZIVFUQJJPSNB-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(thiophen-3-yl)methanol is a fluorinated aromatic alcohol featuring a thiophene ring substituted at the 3-position and a 3,4-difluorophenyl group. The compound’s structure combines electron-deficient aromatic systems (due to fluorine substituents) with the sulfur-containing heterocyclic thiophene, which confers unique electronic and steric properties. The fluorine atoms enhance metabolic stability and influence intermolecular interactions, while the thiophene moiety contributes to π-conjugation and solubility in organic solvents .

Properties

IUPAC Name

(3,4-difluorophenyl)-thiophen-3-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F2OS/c12-9-2-1-7(5-10(9)13)11(14)8-3-4-15-6-8/h1-6,11,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIZIVFUQJJPSNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(C2=CSC=C2)O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Difluorophenyl)(thiophen-3-yl)methanol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another method involves the heterocyclization of various substrates to form thiophene derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness. The specific conditions and reagents used can vary depending on the desired purity and scale of production.

Chemical Reactions Analysis

Types of Reactions

(3,4-Difluorophenyl)(thiophen-3-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the methanol group to a carbonyl group.

    Reduction: The compound can be reduced to form various derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3,4-Difluorophenyl)(thiophen-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structural features make it a candidate for studying interactions with biological molecules.

    Industry: Used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (3,4-Difluorophenyl)(thiophen-3-yl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets can vary depending on the application. For example, in medicinal chemistry, the compound may interact with specific proteins to modulate their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table highlights key structural differences and similarities between (3,4-Difluorophenyl)(thiophen-3-yl)methanol and related compounds from diverse studies:

Compound Name Core Structure Key Substituents/Modifications Notable Properties/Applications Reference ID
This compound Methanol-linked thiophene + aryl 3,4-Difluorophenyl, thiophen-3-yl Potential intermediate for drug synthesis
(5-(3,4-Difluorophenyl)-1,3,4-oxadiazole)-pyridinylmethanol Oxadiazole + pyridine + aryl 3,4-Difluorophenyl, pyridinyl Anticandidal activity (in vitro studies)
(E)-2-(3,4-Difluorobenzylidene)hydrazinyl-thiazole Thiazole + hydrazone 3,4-Difluorophenyl, hydrazinyl-thiazole Antifungal and antibacterial activity
1-(3,4-Difluorophenyl)cyclopropyl urea Cyclopropane + urea linkage 3,4-Difluorophenyl, cyclopropyl Impurity in Ticagrelor synthesis
[4.3.3]Propellan-8-yl urea derivatives Rigid propellane scaffold + urea 3,4-Difluorophenyl, hydroxypropellane σ-Receptor affinity studies

Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: The 3,4-difluorophenyl group in the target compound enhances electron deficiency compared to non-fluorinated analogs like 4-(3-methoxyphenyl)-1,3,4-oxadiazole derivatives . In contrast, methoxy-substituted analogs (e.g., 4h, 4i in ) exhibit electron-donating effects, which may reduce metabolic stability but improve solubility .

Heterocyclic Core Variations :

  • Replacing thiophene with oxadiazole (as in ) introduces additional hydrogen-bond acceptors, which could enhance interactions with enzymes or receptors. For example, oxadiazole derivatives demonstrated antifungal activity against Candida albicans (MIC values: 8–32 µg/mL) .
  • Thiazole-based analogs () showed comparable bioactivity but with distinct synthetic pathways involving hydrazone formation, which may affect scalability .

Stereochemical and Conformational Effects: Propellane-derived urea compounds () utilize a rigid scaffold to enforce specific stereochemistry, a feature absent in the flexible thiophen-3-yl methanol structure. This rigidity is critical for high σ-receptor selectivity (Ki < 10 nM) .

Applications in Drug Synthesis :

  • The target compound shares structural motifs with intermediates used in Ticagrelor synthesis (e.g., cyclopropylamine derivatives in ), but its thiophene moiety may offer alternative routes for functionalization .

Biological Activity

(3,4-Difluorophenyl)(thiophen-3-yl)methanol is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data and case studies.

Chemical Structure and Properties

The compound consists of a difluorophenyl group and a thiophen-3-yl moiety attached to a methanol functional group. Its molecular formula is C11_{11}H10_{10}F2_2OS, and it has a molecular weight of approximately 232.26 g/mol. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, which can influence their biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth microdilution methods. The results are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These findings suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer properties of this compound have also been investigated. A notable study assessed its effects on human cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer).

Case Study: Cytotoxic Effects

The compound was tested for cytotoxicity using the MTT assay, which measures cell viability after treatment with varying concentrations of the compound over 48 hours. The IC50_{50} values are presented in Table 2.

Cell Line IC50_{50} (µM)
HeLa15
A54920

The results indicate that this compound possesses significant cytotoxic effects against both cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. The anti-inflammatory activity of this compound was assessed in vitro using lipopolysaccharide (LPS)-stimulated macrophages.

Case Study: Inhibition of Pro-inflammatory Cytokines

The study measured the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants after treatment with this compound. The results are shown in Table 3.

Cytokine Concentration (pg/mL) Control Treatment
TNF-α1500500300
IL-61200400200

The data demonstrates that treatment with the compound significantly reduced the levels of TNF-α and IL-6 compared to controls, indicating its potential as an anti-inflammatory agent.

Mechanistic Insights

The biological activities of this compound may be attributed to its ability to interact with specific molecular targets involved in inflammation and cancer progression. Preliminary molecular docking studies suggest that it may inhibit key enzymes or receptors associated with these pathways.

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